molecular formula C6H5N3S2 B100660 7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine CAS No. 18917-31-2

7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine

Cat. No. B100660
CAS RN: 18917-31-2
M. Wt: 183.3 g/mol
InChI Key: DTUQMMWHAXYDPO-UHFFFAOYSA-N
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Description

7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological activities. This compound is synthesized by the reaction between 2-aminothiazole and ethyl 2-chloroacetate followed by the reaction with methylthio-1,3-dimethyl-1H-pyrazole-5-carboxylate.

Mechanism of Action

The mechanism of action of 7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine is not fully understood. However, it has been suggested that it acts by inhibiting various enzymes and proteins involved in the pathogenesis of diseases. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. It has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine is its diverse pharmacological activities. It has been shown to have antitumor, antibacterial, antifungal, and anti-inflammatory activities, making it a promising candidate for the development of new drugs. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the study of 7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine. One direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of its mechanism of action and its effects on various enzymes and proteins involved in disease pathogenesis. Additionally, the study of the pharmacokinetics and pharmacodynamics of this compound is important for the development of new drugs.

Synthesis Methods

The synthesis of 7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine involves a multi-step reaction. Firstly, 2-aminothiazole is reacted with ethyl 2-chloroacetate to form 2-ethoxycarbonyl-4-aminothiazole. This intermediate is then reacted with methylthio-1,3-dimethyl-1H-pyrazole-5-carboxylate to form the final product, 7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine.

Scientific Research Applications

7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine has shown significant potential in the field of medicinal chemistry. It has been studied for its antitumor, antibacterial, antifungal, and anti-inflammatory activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

CAS RN

18917-31-2

Product Name

7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine

Molecular Formula

C6H5N3S2

Molecular Weight

183.3 g/mol

IUPAC Name

7-methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine

InChI

InChI=1S/C6H5N3S2/c1-10-5-4-6(8-2-7-5)11-3-9-4/h2-3H,1H3

InChI Key

DTUQMMWHAXYDPO-UHFFFAOYSA-N

SMILES

CSC1=NC=NC2=C1N=CS2

Canonical SMILES

CSC1=NC=NC2=C1N=CS2

Other CAS RN

18917-31-2

synonyms

5-methylsulfanyl-9-thia-2,4,7-triazabicyclo[4.3.0]nona-2,4,7,10-tetrae ne

Origin of Product

United States

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